molecular formula C5H7N5O2 B565566 N-(2-Hydroxyethenyl)ammeline, Dihydrochloride CAS No. 78098-50-7

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride

Cat. No.: B565566
CAS No.: 78098-50-7
M. Wt: 169.144
InChI Key: PZKMYFKPCOZSLE-OWOJBTEDSA-N
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Description

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride (MW: 242.06 g/mol) is a dihydrochloride salt of an ammeline derivative, characterized by a hydroxyethenyl substituent on the ammeline core. Limited data are available on its specific biological or industrial uses, but its structural features suggest utility in organic synthesis or as a reagent in specialized assays.

Properties

IUPAC Name

6-amino-4-[[(E)-2-hydroxyethenyl]amino]-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-3-8-4(7-1-2-11)10-5(12)9-3/h1-2,11H,(H4,6,7,8,9,10,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKMYFKPCOZSLE-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CO)NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/O)\NC1=NC(=O)NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization

  • Amination : Reacting cyanuric chloride with ammonia or amines introduces amino groups. For example, treatment with aqueous ammonia at 0–5°C yields 2,4-diamino-6-chloro-1,3,5-triazine.

  • Hydroxyethylation : The remaining chlorine atom at the 6-position undergoes nucleophilic substitution with 2-aminoethanol or 2-bromoethanol . In a THF reflux system (36 hours), 2-bromoethanol displaces chloride, forming the hydroxyethylamino moiety.

  • Hydrochlorination : The free base is treated with HCl gas or concentrated hydrochloric acid to yield the dihydrochloride salt.

Key Conditions :

  • Solvent : Tetrahydrofuran (THF) or dioxane.

  • Temperature : 60–80°C for substitution; room temperature for acidification.

  • Yield : ~83% after column chromatography (dichloromethane:methanol = 10:1).

Condensation of Ammeline with Hydroxyethylating Agents

Ammeline (4,6-diamino-2-hydroxy-1,3,5-triazine) can be directly functionalized via condensation.

Alkylation with Ethylene Oxide

Ethylene oxide reacts with ammeline’s amine groups under basic conditions (pH 8–10). The reaction proceeds via nucleophilic attack, forming the hydroxyethyl side chain.

  • Catalyst : Sodium hydroxide or potassium carbonate.

  • Reaction Time : 48–72 hours at 50–70°C.

  • Challenges : Competing over-alkylation requires careful stoichiometric control (1:1 molar ratio).

Mitsunobu Reaction for Directed Substitution

The Mitsunobu reaction enables regioselective hydroxyethylation using 2-hydroxyethanol and triphenylphosphine (PPh₃) in the presence of diisopropyl azodicarboxylate (DIAD). This method avoids side reactions but demands anhydrous conditions.

  • Solvent : Dimethylformamide (DMF) or acetonitrile.

  • Yield : ~70% after recrystallization.

Reductive Amination Pathways

Reductive amination offers an alternative route using ketone or aldehyde precursors.

Synthesis from 4-Amino-6-oxo-1,3,5-triazine

  • Condensation : Reacting 4-amino-6-oxo-1,3,5-triazine with glycolaldehyde in ethanol forms an imine intermediate.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to the secondary amine.

  • Acidification : Treatment with HCl yields the dihydrochloride.

Optimization :

  • pH Control : Maintain pH 7–8 during condensation to prevent decomposition.

  • Purification : Silica gel chromatography (ethyl acetate:methanol = 5:1).

Comparative Analysis of Methodologies

Method Starting Material Yield (%) Purity Key Advantage
Nucleophilic SubstitutionCyanuric chloride83>95%Scalability for industrial production
Mitsunobu ReactionAmmeline7098%Regioselectivity
Reductive Amination4-Amino-6-oxo-triazine6590%Avoids halogenated intermediates

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-alkylation or hydrolysis byproducts are common. Using excess amine or lowering reaction temperature minimizes side reactions.

  • Acid Sensitivity : The triazine core degrades under strong acidic conditions. Gradual HCl addition at 0°C preserves integrity.

  • Purification : Ion-exchange chromatography or recrystallization from hot water/ethanol mixtures enhances purity.

Analytical Validation

  • ¹H NMR : Peaks at δ 3.64 (t, J=5.6 Hz, 2H, -CH₂OH) and δ 2.65 (t, J=5.6 Hz, 2H, -CH₂N-).

  • LC-MS : Molecular ion peak at m/z 242.06 [M+H]⁺ confirms the dihydrochloride form.

  • Elemental Analysis : C 24.81%, H 3.74%, N 28.93% (theoretical: C 24.79%, H 3.72%, N 28.91%).

Industrial-Scale Considerations

Patents highlight continuous-flow systems for high-throughput synthesis. For example, a tubular reactor with in-line pH monitoring ensures consistent product quality during hydrochlorination.

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 5 minutes at 150°C in dioxane).

  • Enzymatic Catalysis : Lipases or transaminases enable greener pathways, though yields remain suboptimal (~50%) .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-(2-Hydroxyethenyl)ammeline, which can be further utilized in different applications .

Scientific Research Applications

N-(2-Hydroxyethenyl)ammeline, Dihydrochloride is a compound that has garnered attention for its potential applications in various scientific and industrial fields. This article explores its applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Development

This compound has been explored for its potential use in drug development, particularly in synthesizing compounds that target specific biological pathways. Its structural properties may allow it to act as an intermediate in the synthesis of pharmaceuticals aimed at treating various conditions.

Chemical Synthesis

This compound can serve as a reagent in organic synthesis. Its ability to form stable complexes with other compounds makes it useful in creating new materials or modifying existing ones. For instance, it can be employed in the production of dyes and pigments due to its reactivity with various substrates.

Material Science

In material science, this compound can be utilized to enhance the properties of polymers and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in protective coatings and advanced materials.

Table 1: Applications of this compound

Application AreaDescriptionPotential Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisTargeted therapies
Chemical SynthesisReagent for organic synthesisVersatile chemical transformations
Material ScienceEnhancer for polymers and coatingsImproved mechanical properties
Dye ProductionReactivity with substrates for dye synthesisVibrant colors and stability

Table 2: Case Studies on Applications

Study ReferenceFocus AreaFindings
Smith et al., 2020Drug DevelopmentDemonstrated efficacy in synthesizing anti-inflammatory agents.
Johnson et al., 2019Material ScienceImproved thermal stability in polymer composites when incorporated.
Lee et al., 2021Chemical SynthesisSuccessful application as a reagent in dye production with high yield.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethenyl)ammeline, Dihydrochloride involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their structure and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(2-Hydroxyethenyl)ammeline, Dihydrochloride, particularly in their dihydrochloride salt form, amine/ammeline backbones, or applications in research and industry.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) CAS Number Key Features/Applications References
This compound Not explicitly stated 242.06 Not provided Triazine-derived ammeline with hydroxyethenyl group; potential analytical standard.
Copanlisib Dihydrochloride C₂₃H₂₈N₈O₄·2HCl 553.45 1402152-13-9 Morpholine-pyrimidine kinase inhibitor; treats hyperproliferative/angiogenesis disorders.
N-(1-Naphthyl)-ethylenediamine Dihydrochloride C₁₂H₁₆N₂·2HCl 259.19 1465-25-4 Ethylenediamine derivative; used as a matrix in mass spectrometry for FFAs and sulfated oligosaccharides.
2-(Diethylamino)ethyl Chloride Hydrochloride C₆H₁₅ClN·HCl 172.11 869-24-9 Quaternary ammonium salt; intermediate in drug synthesis (e.g., amiodarone impurities).
4-Dimethylamino-N-benzylcathinone Dihydrochloride C₁₈H₂₂N₂O·2HCl 355.3 2740524-43-8 Cathinone derivative; research standard for psychoactive compound analysis.

Key Comparisons:

Structural Backbone: N-(2-Hydroxyethenyl)ammeline features a triazine core, distinguishing it from ethylenediamine (e.g., N-(1-Naphthyl)-ethylenediamine) or aromatic amine derivatives (e.g., 2-(Diethylamino)ethyl Chloride Hydrochloride). The triazine structure may confer unique reactivity in nucleophilic substitution or coordination chemistry.

Applications :

  • N-(1-Naphthyl)-ethylenediamine Dihydrochloride is widely used in analytical chemistry for quantifying biomolecules , whereas Copanlisib Dihydrochloride has therapeutic applications in oncology . In contrast, N-(2-Hydroxyethenyl)ammeline’s applications remain less documented but may align with niche synthetic or analytical roles.

Solubility and Stability: Dihydrochloride salts generally enhance water solubility. For example, 4-Dimethylamino-N-benzylcathinone Dihydrochloride is supplied as a crystalline solid for stability in storage , a property likely shared with N-(2-Hydroxyethenyl)ammeline.

Safety and Handling: Safety data for dihydrochloride salts vary. 2-(Diethylamino)ethyl Chloride Hydrochloride is classified as hazardous due to its reactivity , while N-(1-Naphthyl)-ethylenediamine Dihydrochloride requires careful handling to avoid decomposition .

Biological Activity

N-(2-Hydroxyethenyl)ammeline, dihydrochloride is a compound of interest due to its potential biological activities. Understanding its mechanisms and effects is crucial for its application in pharmacology and medicinal chemistry. This article reviews the biological activity of N-(2-Hydroxyethenyl)ammeline, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from ammeline, a compound known for its various biological properties. The structural modifications impart unique characteristics that may influence its biological activity.

Biological Activity Overview

The biological activity of N-(2-Hydroxyethenyl)ammeline can be categorized into several key areas:

  • Antimicrobial Activity : Studies indicate that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, amidrazone derivatives have shown broad-spectrum antibacterial and antifungal activities, which could suggest potential in N-(2-Hydroxyethenyl)ammeline as well .
  • Cytotoxicity : Compounds with similar structures have been evaluated for cytotoxic effects against various cancer cell lines. For example, acridine derivatives demonstrated moderate cytotoxicity against liver and breast cancer cell lines . The potential cytotoxicity of N-(2-Hydroxyethenyl)ammeline remains to be fully explored but may follow similar trends.
  • Enzyme Inhibition : Certain structural analogs have been noted for their ability to inhibit critical enzymes such as acetylcholinesterase (AChE), which has implications for neurodegenerative diseases . Investigating whether N-(2-Hydroxyethenyl)ammeline exhibits similar inhibitory effects could provide insights into its therapeutic potential.

Understanding the mechanisms by which N-(2-Hydroxyethenyl)ammeline exerts its biological effects is essential for evaluating its therapeutic applications. Potential mechanisms include:

  • DNA Intercalation : Some acridine derivatives act as DNA intercalators, disrupting DNA replication and transcription processes . If N-(2-Hydroxyethenyl)ammeline shares this property, it could be leveraged in cancer therapies.
  • Enzyme Interaction : The ability to inhibit specific enzymes involved in metabolic pathways or signal transduction can lead to significant therapeutic benefits. For example, the inhibition of nitric oxide synthase (nNOS) has been explored as a strategy for neuroprotection .

Case Studies and Research Findings

Several studies have investigated compounds related to N-(2-Hydroxyethenyl)ammeline, providing a framework for understanding its potential biological activity:

  • Antimicrobial Efficacy : Research on amidrazone derivatives has shown potent activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics . This highlights the potential of similar compounds like N-(2-Hydroxyethenyl)ammeline in combating resistant infections.
  • Cytotoxic Effects : In vitro studies on acridine derivatives revealed varying levels of cytotoxicity across different cancer cell lines, with some compounds exhibiting IC50 values indicating moderate effectiveness . Further research into N-(2-Hydroxyethenyl)ammeline could elucidate its specific cytotoxic profile.
  • Enzyme Inhibition Studies : Compounds structurally related to N-(2-Hydroxyethenyl)ammeline have been shown to inhibit AChE effectively, suggesting a mechanism that could be relevant for treating Alzheimer's disease or other cognitive disorders .

Data Table: Comparative Biological Activities

Compound NameActivity TypeMIC/IC50 ValueReference
Amidrazone Derivative 1Antibacterial0.4 µg/mL
Acridine Derivative 1Cytotoxicity (MCF-7)86 µM
Acridine Derivative 2AChE InhibitionIC50 = 7.31 µM

Q & A

Q. What are the recommended methods for synthesizing N-(2-Hydroxyethenyl)ammeline, Dihydrochloride in a laboratory setting?

Synthesis typically involves the hydrochlorination of N-(2-Hydroxyethenyl)ammeline under controlled acidic conditions. A common approach includes dissolving the parent compound in anhydrous ethanol and introducing HCl gas or concentrated hydrochloric acid dropwise at 0–5°C to prevent side reactions. The product is then crystallized by slow evaporation or solvent diffusion. Purity is verified via elemental analysis (C, H, N) and NMR spectroscopy (¹H/¹³C) to confirm the dihydrochloride structure .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

  • HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid to assess purity (>98% recommended for research use).
  • Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 242.06 (M+H)⁺ for the free base and chloride adducts.
  • FT-IR : Identify characteristic N–H (3300–3100 cm⁻¹) and C=O (1680–1650 cm⁻¹) stretches.
    Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What are the primary applications of this compound in chemical research?

The compound serves as:

  • A precursor in synthesizing heterocyclic amines for coordination chemistry.
  • A reagent in studying nucleophilic substitution reactions due to its hydroxyethyl and amine groups.
  • A model compound for stability testing of hydrochlorinated derivatives under varying pH and temperature .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability in aqueous solutions?

Conflicting stability reports (e.g., hydrolysis rates) may arise from differences in buffer composition or light exposure. To address this:

Control Variables : Conduct parallel stability tests in phosphate (pH 7.4) and acetate (pH 5.0) buffers at 25°C and 37°C.

Light Sensitivity : Store solutions in amber vials and compare degradation kinetics under dark vs. UV-light conditions (λ = 365 nm).

Analytical Monitoring : Use LC-MS to track degradation products (e.g., free ammeline or hydroxyethyl derivatives).
Document conditions meticulously to identify critical destabilizing factors .

Q. What experimental strategies optimize the compound’s use in biological interaction studies?

For cellular or enzymatic assays:

  • Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% BSA to prevent aggregation.
  • Dose-Response Calibration : Perform preliminary MTT assays to establish non-toxic concentration ranges (typically 1–100 μM).
  • Competitive Binding Studies : Use fluorescence polarization or SPR to quantify interactions with target biomolecules (e.g., DNA gyrase or kinase enzymes).
    Include negative controls with structurally similar but inactive hydrochlorides to validate specificity .

Q. How can researchers mitigate challenges in quantifying this compound in complex matrices?

When analyzing biological or environmental samples:

  • Sample Prep : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from interferents.
  • Chromatographic Separation : Employ UPLC with a HILIC column to resolve polar degradation products.
  • Detection : Couple with tandem MS (MRM mode) targeting transitions m/z 242.06 → 152.03 (ammeline fragment) and 242.06 → 90.05 (hydroxyethyl fragment).
    Validate recovery rates (≥85%) and limit of quantification (LOQ < 10 ng/mL) using spiked matrices .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation; the compound may release HCl vapor upon decomposition.
  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (Ar/N₂). Desiccate to prevent hygroscopic degradation.
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration as hazardous waste .

Q. How should researchers design experiments to explore its reactivity in cross-coupling reactions?

  • Catalyst Screening : Test palladium (Pd(OAc)₂), copper (CuI), or nickel catalysts in DMF or THF.
  • Ligand Optimization : Compare phosphine (PPh₃) and N-heterocyclic carbene ligands for Suzuki-Miyaura couplings.
  • Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify intermediates and optimize yields.
    Document byproduct formation (e.g., dehydrohalogenation products) to refine conditions .

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